molecular formula C10H6ClNOS B1599184 4-(3-Chlorophenyl)thiazole-2-carbaldehyde CAS No. 383142-59-4

4-(3-Chlorophenyl)thiazole-2-carbaldehyde

Cat. No. B1599184
CAS RN: 383142-59-4
M. Wt: 223.68 g/mol
InChI Key: KKWAXZXIWIXSRB-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)thiazole-2-carbaldehyde (CPTCA) is an organic compound belonging to the class of thiazole-2-carbaldehyde derivatives. It is a colorless solid that is soluble in water and other organic solvents. CPTCA has been studied for its potential applications in scientific research, including its biochemical and physiological effects.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which include “4-(3-Chlorophenyl)thiazole-2-carbaldehyde”, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

These compounds have been shown to possess anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial properties . This suggests they could be used in the development of new antimicrobial drugs, which are used to treat infections caused by microorganisms like bacteria, viruses, and fungi.

Antiviral Activity

Some thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the treatment of viral infections.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests they could be used in the development of new cancer treatments .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Activation of Constitutive Androstane Receptor (CAR)

“4-(3-Chlorophenyl)thiazole-2-carbaldehyde” has been used for the activation of mouse constitutive androstane receptor (CAR) and human CAR . CAR is a key regulator of drug metabolism and disposition, and its activation can have implications in drug-drug interactions and adverse drug reactions.

properties

IUPAC Name

4-(3-chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)9-6-14-10(5-13)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWAXZXIWIXSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402499
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)thiazole-2-carbaldehyde

CAS RN

383142-59-4
Record name 4-(3-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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